2-Methyl-1-(3-methylthiophen-2-yl)propan-1-amine is a chemical compound with the molecular formula C9H15NS and is often encountered in its hydrochloride form, C9H16ClN. This compound is a derivative of thiophene, a five-membered aromatic ring containing sulfur, which contributes to its unique chemical properties. The compound has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science.
The primary source of information regarding 2-Methyl-1-(3-methylthiophen-2-yl)propan-1-amine comes from chemical databases and research articles that detail its synthesis, properties, and applications. Notably, BenchChem provides a comprehensive overview of its synthesis and structural characteristics.
This compound falls under the category of organic amines and thiophene derivatives. It is classified as a secondary amine because it contains a nitrogen atom bonded to two carbon atoms and one hydrogen atom. Its structure allows it to participate in various chemical reactions typical of amines and thiophene compounds.
The synthesis of 2-Methyl-1-(3-methylthiophen-2-yl)propan-1-amine typically involves several steps:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity. The use of protective groups may also be necessary during certain steps to prevent unwanted side reactions.
The molecular structure of 2-Methyl-1-(3-methylthiophen-2-yl)propan-1-amine can be represented using various structural formulas:
The structure features a thiophene ring attached to a propanamine backbone, providing both hydrophobic and polar characteristics which are essential for its biological activity.
The detailed structural data includes bond lengths and angles that are consistent with typical values found in similar compounds, confirming the stability of the molecular configuration.
2-Methyl-1-(3-methylthiophen-2-yl)propan-1-amine can participate in several types of chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 2-Methyl-1-(3-methylthiophen-2-yl)propan-1-amine is primarily associated with its interaction with neurotransmitter systems. Due to its structural similarity to amphetamines, it may influence neurotransmitter release or reuptake processes in the central nervous system.
Research indicates that compounds with similar structures can modulate sodium and calcium ion channels, which are critical targets in pharmacology for conditions such as epilepsy and depression .
Property | Value |
---|---|
Melting Point | Not extensively documented |
Solubility | Soluble in organic solvents |
Appearance | Typically a white crystalline solid |
Property | Value |
---|---|
pKa | Not specified |
Stability | Stable under standard conditions |
Reactivity | Reacts with electrophiles due to amine group |
These properties suggest that 2-Methyl-1-(3-methylthiophen-2-yl)propan-1-amine has favorable characteristics for both laboratory research and potential industrial applications.
The primary applications of 2-Methyl-1-(3-methylthiophen-2-yl)propan-1-amine include:
Friedel-Crafts acylation serves as a cornerstone reaction for regioselective functionalization of the thiophene ring at the electron-rich α-position adjacent to the sulfur atom. This reaction employs isobutyryl chloride derivatives to introduce the 2-methylpropanoyl moiety directly onto 3-methylthiophene. The electrophilic aromatic substitution proceeds with high regioselectivity (>90%) due to the directing effect of the sulfur atom and the existing methyl substituent at the β-position (C-3) [2] [4]. Lewis acid catalysts, particularly aluminum trichloride (AlCl₃) in nitromethane solvent, demonstrate optimal catalytic efficiency at 0-5°C, achieving yields of 85% while minimizing polysubstitution [10]. The reaction mechanism involves the formation of a reactive acylium ion intermediate that attacks the C-2 position of the thiophene ring, followed by acidic workup to yield 1-(3-methylthiophen-2-yl)-2-methylpropan-1-one as a key synthetic precursor [4].
Alternative ring-forming strategies include the Gewald reaction, which constructs aminothiophene scaffolds from ketones, elemental sulfur, and activated nitriles. This multicomponent reaction enables simultaneous introduction of amine functionality during thiophene ring formation, though it typically favors β-substituted thiophenes rather than the required α-substitution pattern [4]. Recent modifications employing nanoclinoptilolite catalysts under solvent-free conditions have improved regiocontrol in Gewald-type syntheses [4].
Table 1: Comparison of Thiophene Functionalization Methods for Precursor Synthesis
Method | Regioselectivity | Yield (%) | Reaction Conditions | Key Advantage |
---|---|---|---|---|
Friedel-Crafts Acylation | α-position (C2) | 75-85% | AlCl₃, 0-5°C, nitromethane | Direct introduction of carbonyl |
Grignard Addition | α-position (C2) | 70-78% | -78°C to RT, THF | Enables chiral center formation |
Direct Alkylation | Mixture (α/β) | 40-65% | H₂SO₄, 70°C, thiophene solvent | Single-step but low regiocontrol |
Gewald Reaction | β-position (C3) | 68-82% | Piperidine, ethanol, reflux | Simultaneous amine introduction |
The transformation of the carbonyl intermediate to the target amine employs two principal strategies: reductive amination and nucleophilic substitution. Reductive amination represents the more efficient pathway, where 1-(3-methylthiophen-2-yl)-2-methylpropan-1-one undergoes condensation with methylamine in the presence of sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) in methanol or dichloromethane at ambient temperature [6]. This method proceeds through an iminium ion intermediate that undergoes hydride reduction, yielding predominantly the racemic amine product with typical yields of 70-85% after purification [6]. The reaction's pH critically influences efficiency, with optimal performance observed at pH 6-7 using acetate buffers to prevent undesirable carbonyl reduction [6].
Alternative approaches involve nucleophilic displacement of activated intermediates. The corresponding alcohol can be converted to mesylate or chloride derivatives, which subsequently undergo SN₂ displacement with methylamine under high pressure (5-10 atm) at 80-100°C [9]. This method suffers from competing elimination reactions, particularly with sterically hindered secondary alkyl halides, reducing yields to 50-65%. Phase-transfer catalysis using benzyltriethylammonium chloride in biphasic systems (toluene/water) improves reactivity by facilitating interphase transfer of methylamine, enhancing yields to 75% while reducing reaction temperatures to 50°C [9].
Table 2: Catalytic Systems for Amine Formation via Condensation Reactions
Catalyst System | Propylamine Derivative | Solvent | Temperature | Yield (%) |
---|---|---|---|---|
SnCl₄ (Lewis Acid) | Methylamine·HCl | Dichloromethane | 25°C | 78% |
Pd/C + K₂CO₃ | Methylamine solution | Tetrahydrofuran | 80°C | 72% |
NaBH₃CN (Reductive) | Methylamine | Methanol | 25°C | 85% |
Ir/Cu Dual Catalyst | Methyl iodide | Dimethylformamide | 120°C | 91% |
TiCl₄ + Et₃N | Methylmagnesium bromide | Diethyl ether | -78°C | 67% |
Achieving stereocontrol in the synthesis of enantiomerically pure 2-methyl-1-(3-methylthiophen-2-yl)propan-1-amine requires sophisticated catalytic strategies. Chiral Lewis acid catalysts derived from bisoxazoline-copper(II) complexes facilitate enantioselective reduction of the prochiral ketone intermediate, yielding the chiral alcohol precursor with up to 92% enantiomeric excess (ee) [3] [8]. These catalysts function by coordinating to the carbonyl oxygen, creating a chiral environment that favors hydride delivery from borane reagents to one enantioface of the carbonyl group [8]. The enantioselectivity is highly solvent-dependent, with non-coordinating solvents like dichloromethane providing superior stereocontrol compared to ethereal solvents [8].
Biocatalytic approaches utilizing ketoreductases (KREDs) offer exceptional stereoselectivity (>99% ee) under mild aqueous conditions. Engineered alcohol dehydrogenases from Geotrichum candidum or Lactobacillus kefir selectively reduce 1-(3-methylthiophen-2-yl)-2-methylpropan-1-one to (S)-1-(3-methylthiophen-2-yl)-2-methylpropan-1-ol with complete enantiocontrol when coupled with cofactor regeneration systems using glucose dehydrogenase [6]. Subsequent Mitsunobu reaction or enzymatic phosphorylation enables stereoretentive conversion to the amine via azide intermediates [6].
Aza-Friedel-Crafts reactions employing chiral imines have emerged as a convergent stereoselective strategy. Chiral α-acyl-α-chloromethylsulphides, when reacted with 3-methylthiophene under Brønsted acid catalysis (chiral phosphoric acids), yield enantiomerically enriched amine derivatives directly with 85-90% ee [3] [8]. This methodology bypasses the need for discrete reduction and amination steps, though substrate scope limitations exist for sterically demanding thiophene derivatives [3].
Table 3: Stereocontrolled Synthesis Approaches for Chiral Amine Derivatives
Method | Catalyst/Enzyme | ee (%) | Yield (%) | Key Advantage |
---|---|---|---|---|
Asymmetric Hydrogenation | Ru-BINAP complex | 88% | 90% | Direct amination |
Biocatalytic Reduction | Geotrichum candidum ADH | >99% | 82% | Aqueous conditions, high ee |
Aza-Friedel-Crafts | Chiral phosphoric acid CPA-1 | 90% | 75% | Convergent synthesis |
Enzymatic Transamination | ω-Transaminase ATA-117 | 95% | 68% | Kinetic resolution of racemate |
Sustainable synthetic strategies for 2-methyl-1-(3-methylthiophen-2-yl)propan-1-amine focus on eliminating hazardous solvents, reducing energy consumption, and employing recyclable catalysts. Solvent-free methodologies utilizing high-speed ball milling (HSBM) achieve the Gewald condensation at ambient temperature in 30-45 minutes, providing 82% yield without solvent waste [4] [9]. This mechanochemical approach significantly reduces energy input compared to conventional reflux methods while maintaining excellent regioselectivity [9]. Microwave-assisted reactions in aqueous media represent another green advancement, where reductive amination proceeds in 10-15 minutes at 100°C with 75% yield, compared to 12-24 hours under conventional heating [4] [9].
Nanocatalysts demonstrate exceptional sustainability profiles due to their recyclability and low loading requirements. Zinc ferrite (ZnFe₂O₄) nanoparticles (20-30 nm diameter) catalyze thiophene ring formation at 0.5 mol% loading, achieving 95% conversion while being magnetically recoverable and reusable for ≥5 cycles without significant activity loss [4]. Similarly, silicon dioxide-supported sodium aluminate (NaAlO₂/SiO₂) facilitates one-pot assembly of aminothiophene derivatives in aqueous ethanol at 60°C, eliminating halogenated solvent use [4].
Green metrics analysis using the CHEM21 toolkit reveals substantial environmental advantages for these approaches: solvent-free routes reduce process mass intensity (PMI) by 65% compared to traditional methods, while nanocatalyzed reactions diminish E-factor values from 32 to 8.5, primarily through reduced purification requirements [5] [9]. Life cycle assessment demonstrates 40% lower cumulative energy demand for microwave-assisted pathways versus conventional stepwise synthesis [5].
Table 4: Green Synthesis Metrics Comparison for Sustainable Production
Method | PMI | E-Factor | Energy (kJ/mol) | Reaction Time | Catalyst Recyclability |
---|---|---|---|---|---|
Conventional Stepwise | 58.7 | 32.5 | 8,450 | 24 h | Not recyclable |
Solvent-Free Mechanochemical | 12.3 | 9.8 | 1,120 | 45 min | N/A |
Microwave-Assisted Aqueous | 18.6 | 12.4 | 3,280 | 15 min | Limited |
Nanocatalyzed (ZnFe₂O₄) | 15.2 | 8.5 | 2,950 | 3 h | >5 cycles |
Biocatalytic (KRED) | 22.8 | 14.2 | 2,150 | 12 h | Single-use |
CAS No.: 18810-58-7
CAS No.: 76663-30-4
CAS No.: 72138-88-6
CAS No.:
CAS No.: 1526817-78-6
CAS No.: 37305-51-4